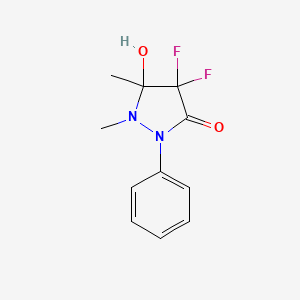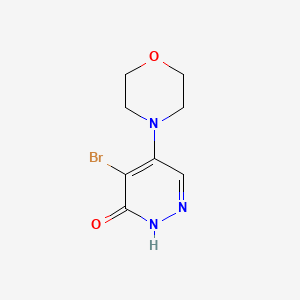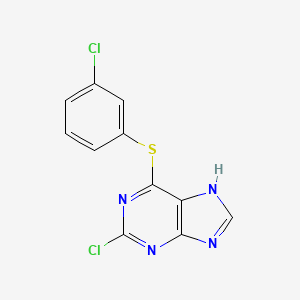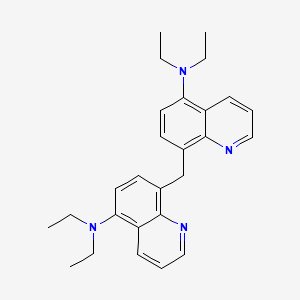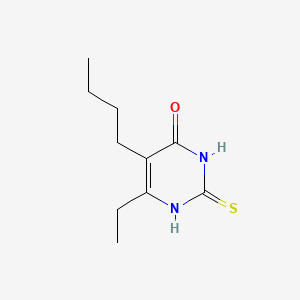
5-Butyl-6-ethyl-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound belonging to the class of thioxopyrimidines. This compound is characterized by the presence of a thioxo group (C=S) at the second position of the pyrimidine ring, along with butyl and ethyl substituents at the fifth and sixth positions, respectively. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, such as sodium ethoxide, followed by the addition of butyl bromide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxopyrimidine.
Reaction Conditions:
Reagents: Ethyl acetoacetate, thiourea, sodium ethoxide, butyl bromide
Solvent: Ethanol
Temperature: Reflux
Time: 6-8 hours
Industrial Production Methods
In an industrial setting, the production of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group can be reduced to form a dihydropyrimidine derivative.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or aryl halides in the presence of a base, such as potassium carbonate
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Alkyl or aryl-substituted thioxopyrimidines
Scientific Research Applications
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thioxo group and the pyrimidine ring are crucial for its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the butyl and ethyl substituents, making it less hydrophobic and potentially less active in certain biological assays.
5-Methyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of a butyl group, which may alter its chemical reactivity and biological activity.
5-Butyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of an ethyl group, which may affect its solubility and interaction with molecular targets.
Uniqueness
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of butyl and ethyl groups enhances its hydrophobicity, potentially improving its membrane permeability and bioavailability. Additionally, the thioxo group provides a reactive site for further chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
99167-36-9 |
|---|---|
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
5-butyl-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-3-5-6-7-8(4-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
CVUUUVXCTJCXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=S)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






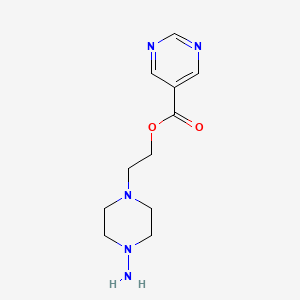
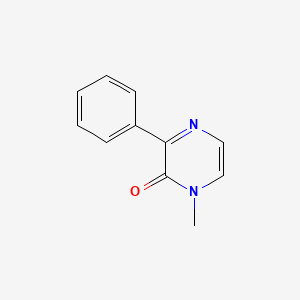

![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)

